2-chloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide belongs to the class of organic compounds known as substituted 1,3,4-oxadiazoles. This class of heterocyclic compounds is characterized by a five-membered ring containing one oxygen and two nitrogen atoms. 1,3,4-oxadiazoles are considered privileged scaffolds in medicinal chemistry due to their diverse range of biological activities. [, , , , , ]
2-chloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a unique structure that incorporates both a chlorinated oxadiazole moiety and a cyclopropylacetamide group, which may confer specific biological activities.
This compound can be sourced from various chemical suppliers and research databases, including PubChem and BenchChem, where it is often listed for research purposes. Its chemical identity is supported by its unique CAS number, which facilitates its identification in scientific literature and commercial databases.
2-chloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide falls under the classification of pharmaceutical compounds, specifically within the category of oxadiazole derivatives. These compounds are often investigated for their bioactive properties, including anticancer and antimicrobial activities.
The synthesis of 2-chloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress and purity of the reactions.
The compound is expected to participate in various chemical reactions due to its functional groups:
These reactions can be optimized using different solvents and catalysts to enhance yields and selectivity. For example, using polar aprotic solvents can facilitate nucleophilic substitutions more efficiently.
The mechanism of action for 2-chloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide may involve:
Research suggests that similar compounds exhibit significant interactions with various biological targets, leading to effects such as apoptosis in cancer cells or modulation of inflammatory responses.
2-chloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide has potential applications in:
This compound's diverse applications highlight its significance in ongoing research across multiple scientific disciplines.
The 1,3,4-oxadiazole heterocycle has emerged as a privileged scaffold in modern drug discovery due to its versatile pharmacological profile and favorable physicochemical properties. This five-membered aromatic ring, characterized by two nitrogen atoms and one oxygen atom, serves as a bioisostere for carboxylic acids, esters, and carboxamides, enhancing metabolic stability while retaining target-binding capabilities [3] . The electron-deficient nature of the oxadiazole ring facilitates π-π stacking interactions and hydrogen bonding with biological targets, contributing to its widespread appearance in bioactive molecules targeting various therapeutic areas . Cancer therapeutics has particularly benefited from oxadiazole-based drug design, with numerous compounds demonstrating potent activity against oncology-relevant enzymatic targets and cellular pathways [1].
Recent advances in medicinal chemistry have highlighted the oxadiazole nucleus as a critical pharmacophore in kinase inhibition, especially against tyrosine kinases involved in oncogenic signaling. The structural versatility allows medicinal chemists to strategically position diverse substituents around the core, enabling fine-tuning of target selectivity and pharmacokinetic properties [3]. The incorporation of halogenated aryl systems and constrained aliphatic rings (such as cyclopropyl) further enhances the drug-like properties of these molecules, contributing to improved target affinity and cellular penetration [9]. As cancer remains a leading cause of global mortality, the development of novel oxadiazole hybrids represents a promising frontier in addressing unmet therapeutic needs, particularly against resistant cancer phenotypes [1] [5].
The 1,3,4-oxadiazole scaffold has demonstrated remarkable adaptability in drug design, serving as a central structural motif in compounds targeting diverse pathological conditions. The presence of "pyridine-type" nitrogen atoms within the heterocyclic ring creates electron-deficient regions that facilitate multiple binding interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-stacking [3]. This versatile binding capability has led to oxadiazole derivatives exhibiting antimicrobial, anti-inflammatory, antiviral, and notably, anticancer activities [3] . In anticancer drug discovery specifically, oxadiazoles have shown significant promise as inhibitors of various molecular targets, including receptor tyrosine kinases (RTKs), histone deacetylases (HDACs), and tubulin polymerization machinery [1].
A particularly significant application lies in epidermal growth factor receptor (EGFR) inhibition, where oxadiazole-containing compounds have demonstrated potent activity against both wild-type and mutant forms of this oncogenic driver. EGFR (ErbB1), a member of the receptor tyrosine kinase family, is implicated in the pathogenesis of numerous solid tumors, including lung, breast, cervical, liver, and colorectal cancers [1]. Aberrant EGFR signaling promotes tumor cell proliferation, survival, angiogenesis, and metastasis. Research over the past decade has established 1,3,4-oxadiazole hybrids as potent EGFR inhibitors, with structure-activity relationship (SAR) studies guiding the optimization of substituents for enhanced potency and selectivity [1] [5]. Recent breakthroughs include compounds like 4b, a quinazoline-oxadiazole hybrid exhibiting nanomolar inhibitory activity (IC₅₀ = 17.18 nM) against the double mutant EGFRL858R/T790M, a common resistance mutation in non-small cell lung cancer (NSCLC) that confers resistance to earlier generation EGFR inhibitors like erlotinib (IC₅₀ = 733.20 nM) [5]. Beyond enzymatic inhibition, compound 4b also demonstrated potent cellular activity (IC₅₀ = 2.17 ± 0.20 μM in NCI-H1975 cells), inhibited cancer cell migration, and induced G1 phase cell cycle arrest, highlighting the multifaceted antitumor potential achievable through strategic oxadiazole incorporation [5].
Table 1: Key Structural and Identification Data for 2-Chloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide
Property | Value | Source/Reference |
---|---|---|
Systematic Name | 2-Chloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide | [2] [6] |
CAS Registry Number | 1087791-94-3 | [2] [6] |
Molecular Formula | C₁₄H₁₃Cl₂N₃O₂ | [2] [6] |
Molecular Weight | 326.18 g/mol | [2] [6] |
IUPAC Name | 2-chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylacetamide | [2] [10] |
Canonical SMILES | ClCC(=O)N(C1CC1)CC1=NN=C(O1)C1=CC=C(Cl)C=C1 | [6] [10] |
The therapeutic value of the oxadiazole ring extends beyond EGFR inhibition. Its inherent metabolic stability contributes to favorable pharmacokinetic profiles in drug candidates, resisting rapid degradation often observed with more labile functionalities like esters [3] . Furthermore, the relatively planar structure of the 1,3,4-oxadiazole ring facilitates penetration through cellular membranes, enhancing bioavailability. This combination of target affinity, metabolic stability, and cellular permeability underpins the prominence of the 1,3,4-oxadiazole scaffold in ongoing anticancer drug discovery efforts, positioning compounds like the specific chloro/chlorophenyl/cyclopropylacetamide hybrid as molecules of significant interest [1] [3] [5].
The strategic incorporation of specific substituents is paramount to achieving the desired biological activity in heterocyclic drug design. In the context of 1,3,4-oxadiazole-based therapeutics, the 4-chlorophenyl and cyclopropyl moieties attached to the core structure of 2-chloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide play crucial and synergistic roles in defining its pharmacological potential.
The 4-chlorophenyl ring attached at the 5-position of the oxadiazole serves multiple functions. Primarily, the chlorine atom acts as a hydrophobic pharmacophore, enhancing interactions with lipophilic pockets commonly found in enzyme binding sites, such as the hydrophobic regions near the ATP-binding cleft of kinases like EGFR [1] [5]. The halogen atom can also participate in halogen bonding, a directional interaction involving the chlorine's σ-hole and electron-rich atoms (e.g., carbonyl oxygen) in the target protein, contributing to binding affinity and selectivity [1]. Furthermore, the para-substituted phenyl ring provides a planar, rigid platform that facilitates π-π stacking interactions with aromatic residues (e.g., phenylalanine) within the target binding site. Evidence from SAR studies consistently indicates that substitutions on the phenyl ring significantly influence potency. For instance, research on related oxadiazole-based EGFR inhibitors demonstrates that variations in the halogen (e.g., 4-F, 4-Cl, 4-Br) or the introduction of electron-withdrawing groups (e.g., -CF₃, -CN) at the para position often yield compounds with superior inhibitory activity compared to their unsubstituted or ortho/meta-substituted counterparts [5]. This preference for para-substitution, particularly with chlorine, is often linked to optimal steric fit and electronic effects within the target binding pocket [1].
The cyclopropyl ring linked via the N-cyclopropylacetamide moiety introduces unique steric and electronic properties. As the smallest carbocyclic ring, cyclopropane possesses significant angle strain, resulting in characteristic "banana bonds" with higher s-orbital character. This translates into stronger C-H bonds compared to linear alkanes and a slightly enhanced C-H bond acidity, potentially allowing for weak hydrogen bonding interactions [9]. More importantly, the cyclopropyl group acts as a conformationally rigid spacer. Its fixed geometry restricts the rotational freedom of the adjacent acetamide group and the connected oxadiazole methylene linker. This pre-organization can potentially position the molecule more favorably for binding to its biological target compared to more flexible alkyl chains (e.g., ethyl, n-propyl) [4] [9]. Conformational restriction is a well-established strategy in medicinal chemistry to reduce the entropic penalty associated with ligand binding, often leading to improved binding affinity. Additionally, the cyclopropyl ring contributes to the overall lipophilicity of the molecule, influencing its cell permeability and pharmacokinetic properties [4] [9]. Research on antifungal agents containing cyclopropyl groups, such as enantiopure (R)-1-(4'-chlorophenyl)-1-cyclopropylmethanol, highlights the importance of the cyclopropyl ring for bioactivity, suggesting its incorporation can significantly influence target engagement and cellular effects [4].
Table 2: Impact of Substituent Variations on Biological Activity in Related Oxadiazole and Cyclopropane Compounds
Core Structure | Key Substituents | Reported Biological Activity Highlights | Reference |
---|---|---|---|
1,3,4-Oxadiazole-EGFRi (e.g., 4b) | Quinazoline core + Oxadiazole (p-Cl phenyl optimal) | IC₅₀ = 17.18 nM vs EGFRL858R/T790M; 2.17 µM (NCI-H1975 cells); Inhibits migration; G1 arrest | [5] |
Antifungal Alcohols | (R)-1-(4'-Chlorophenyl)-1-cyclopropylmethanol | Significant antifungal activity vs Botrytis cinerea; Detoxification studied | [4] |
Phenylcyclopropane Carboxamide | Phenoxyacetyl + cyclopropanamide | Antiproliferative activity vs U937 leukemia cells; Non-cytotoxic | [9] |
General SAR Insight | Para-chlorophenyl > Ortho/Meta/Unsub | Enhanced target affinity (e.g., EGFR) via hydrophobic/halogen bonding | [1] [5] |
General SAR Insight | Cyclopropyl > linear alkyl (Me, Et) | Improved metabolic stability, binding affinity via conformational restriction | [4] [9] |
The 2-chloroacetamide moiety (-CH₂C(O)CCl) further diversifies the compound's interaction potential. The chlorine atom offers another site for halogen bonding or hydrophobic interactions. More significantly, the carbonyl group is a strong hydrogen bond acceptor, capable of forming critical interactions with amino acid residues in the target protein (e.g., backbone NH groups). The methylene linker (-CH₂-) provides flexibility, allowing the chloroacetamide group to adopt favorable conformations for binding. The combination of the moderately lipophilic cyclopropyl group, the hydrogen-bond accepting carbonyl, and the halogen-bearing methylene creates a pharmacophoric element with diverse interaction capabilities.
The synergy between these components—the planar, halogenated aryloxadiazole core, the conformationally constrained cyclopropyl ring, and the flexible chloroacetamide tail—creates a molecular architecture designed for specific and potent interactions with biological targets, particularly those relevant in oncology. While the precise target profile of 2-chloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide requires further elucidation, the strategic inclusion of these pharmacologically validated motifs strongly suggests potential as an anticancer agent, likely operating through kinase inhibition or other mechanisms prevalent among oxadiazole-based bioactive compounds [1] [5] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1